molecular formula C8H15NO2 B2990719 Methyl 5-methylpiperidine-2-carboxylate CAS No. 2155852-18-7

Methyl 5-methylpiperidine-2-carboxylate

Cat. No. B2990719
M. Wt: 157.213
InChI Key: MYXGTBIZVOJNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-methylpiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is also known as “2-Piperidinecarboxylic acid, 5-methyl-, methyl ester” and "Methyl 5-methylpiperidine-2-carboxylate hydrochloride" .


Synthesis Analysis

The synthesis of piperidine derivatives, which include “Methyl 5-methylpiperidine-2-carboxylate”, has been a topic of interest in recent scientific literature . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of 2-methylpyridines, which are similar to the compound , has been achieved using a simplified bench-top continuous flow setup .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methylpiperidine-2-carboxylate” can be represented by the InChI code: 1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Active DNA Demethylation Mechanisms

  • TET-mediated DNA demethylation : TET dioxygenases play a crucial role in the active reversal of DNA methylation, converting 5-methylcytosine (5mC) to unmodified cytosine through intermediates like 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) (Wu & Zhang, 2017). These processes are essential for understanding the biochemical pathways in which Methyl 5-methylpiperidine-2-carboxylate could potentially participate or influence.

Oxidative DNA Demethylation Products

  • Discovery of oxidized 5mC derivatives : The Tet proteins can convert 5mC into 5hmC, 5fC, and 5caC, revealing a pathway for DNA demethylation. The presence of these modifications in mammalian DNA suggests a dynamic methylation landscape, which could be influenced by compounds like Methyl 5-methylpiperidine-2-carboxylate (Ito et al., 2011).

Epigenetic Regulation and Development

  • Roles in epigenetic regulation : The discovery of 5hmC in mammalian DNA, particularly in brain tissues, and the enzymatic conversion of 5mC to 5hmC by TET1, highlight the significance of DNA methylation in epigenetic regulation and development. These findings underscore the potential research applications of Methyl 5-methylpiperidine-2-carboxylate in studying epigenetic mechanisms (Tahiliani et al., 2009).

Carboxylation Reactions

  • Electrocatalytic carboxylation : A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid highlights the potential of Methyl 5-methylpiperidine-2-carboxylate in facilitating carboxylation reactions, which are crucial in organic synthesis and pharmaceuticaldevelopment (Feng et al., 2010).

Mechanistic Insights into DNA Demethylation

  • Oxidative reversal of DNA and RNA methylation : The enzymatic processing of oxidized 5mC derivatives for DNA demethylation involves complex mechanisms that have significant implications for gene expression and regulation. This context is vital for understanding how Methyl 5-methylpiperidine-2-carboxylate might interact with or affect these biochemical pathways (Shen et al., 2014).

Application in Epigenetic Studies

  • Potential roles of DNA demethylation intermediates : The dynamic nature and regulatory functions of DNA demethylation intermediates like 5hmC, 5fC, and 5caC suggest their involvement in various biological processes. Studies in this area could benefit from compounds like Methyl 5-methylpiperidine-2-carboxylate to explore the mechanistic details and functional implications of these epigenetic modifications (Song & He, 2013).

Future Directions

The future directions of research on “Methyl 5-methylpiperidine-2-carboxylate” and similar compounds are likely to focus on their potential applications in various fields. For instance, methylation markers have shown promise in clinical diagnostic applications for various cancers . Additionally, the field of methylation is likely to explore the precise role of methylase/demethylase inhibitors and the CRISPRoff/on methylation editing systems .

properties

IUPAC Name

methyl 5-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGTBIZVOJNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylpiperidine-2-carboxylate

CAS RN

2155852-18-7
Record name methyl 5-methylpiperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.